molecular formula C17H17F3N2O3 B11043635 1,3-Bis(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)urea

1,3-Bis(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B11043635
M. Wt: 354.32 g/mol
InChI Key: DQLDUZLQSJQGFF-UHFFFAOYSA-N
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Description

1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA is a synthetic organic compound characterized by the presence of methoxyphenyl and trifluoroethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl groups can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(4-METHOXYPHENYL)UREA: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1,3-BIS(4-HYDROXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA: Contains hydroxyl groups instead of methoxy groups, which can affect its reactivity and interactions with biological targets.

    1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)THIOUREA:

Uniqueness

1,3-BIS(4-METHOXYPHENYL)-3-(2,2,2-TRIFLUOROETHYL)UREA is unique due to the presence of both methoxyphenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the methoxyphenyl groups contribute to its reactivity and binding affinity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17F3N2O3

Molecular Weight

354.32 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)urea

InChI

InChI=1S/C17H17F3N2O3/c1-24-14-7-3-12(4-8-14)21-16(23)22(11-17(18,19)20)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

DQLDUZLQSJQGFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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